molecular formula C7H13NOS B168595 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- CAS No. 165261-13-2

7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-

Cat. No.: B168595
CAS No.: 165261-13-2
M. Wt: 159.25 g/mol
InChI Key: OPFPLXAEUOBWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-, also known as 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-, is a useful research compound. Its molecular formula is C7H13NOS and its molecular weight is 159.25 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

165261-13-2

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

6-methyl-7-oxa-1-thia-4-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NOS/c1-6-7(2-4-9-6)8-3-5-10-7/h6,8H,2-5H2,1H3

InChI Key

OPFPLXAEUOBWQR-UHFFFAOYSA-N

SMILES

CC1C2(CCO1)NCCS2

Canonical SMILES

CC1C2(CCO1)NCCS2

165261-13-2

Pictograms

Irritant

Synonyms

7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-Methyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 15.4 g of 2-aminoethanethiol-HCl (0.13 mole) dissolved into 50 ml of water were added slowly 20 g of 2-methyl-3-tetrahydrofuranone (0.2 mole) (solution pH=2.7). The pH was kept to neutrality by adding 10% aqueous NaOH. After 1 hour, extraction of the water solution with Et2O, drying of the organic phase with MgSO4 and distillation of the crude product (Bp 1.7 mbar, 93°-96° C.) gave 18 g of the desired product (yield=90%). The product was obtained as a mixture of two diastereoisomers (isomers a and b).
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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